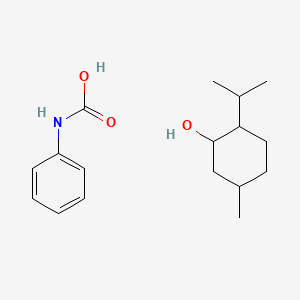

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate

Description

Properties

CAS No. |

110383-45-4 |

|---|---|

Molecular Formula |

C17H27NO3 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol;phenylcarbamic acid |

InChI |

InChI=1S/C10H20O.C7H7NO2/c1-7(2)9-5-4-8(3)6-10(9)11;9-7(10)8-6-4-2-1-3-5-6/h7-11H,4-6H2,1-3H3;1-5,8H,(H,9,10) |

InChI Key |

FJWTVUYTVNFJPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C.C1=CC=C(C=C1)NC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Carbamation via Phenyl Isocyanate

The most straightforward method involves the reaction of 5-methyl-2-isopropylcyclohexanol with phenyl isocyanate. This one-step process leverages the nucleophilic attack of the alcohol on the electrophilic carbon of the isocyanate, forming the carbamate bond.

Reaction Scheme:

$$

\text{5-Methyl-2-isopropylcyclohexanol} + \text{Phenyl isocyanate} \rightarrow \text{this compound}

$$

Conditions:

- Solvent: Anhydrous dichloromethane or toluene

- Catalyst: 1-2 mol% N-Methylimidazole (accelerates reaction by deprotonating the alcohol)

- Temperature: 0–25°C

- Time: 4–24 hours

Yield Optimization:

Yields typically range from 65% to 85%, depending on the steric hindrance of the cyclohexanol derivative and the purity of the isocyanate. Side products may include ureas from excess isocyanate hydrolysis, necessitating strict anhydrous conditions.

Carbodiimide-Mediated Coupling

Adapting methodologies from peptide synthesis, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate phenylcarbamic acid for coupling with 5-methyl-2-isopropylcyclohexanol. This method is advantageous when using pre-formed carbamic acids.

Reaction Scheme:

$$

\text{Phenylcarbamic acid} + \text{5-Methyl-2-isopropylcyclohexanol} \xrightarrow{\text{EDC/HOBt}} \text{this compound}

$$

Conditions:

- Solvent: Dichloromethane

- Activators: EDC hydrochloride and hydroxybenzotriazole (HOBt)

- Base: Triethylamine (neutralizes HCl byproduct)

- Temperature: 20–25°C

- Time: 4–16 hours

Yield Data:

| Activator System | Yield (%) | Purity (GC) |

|---|---|---|

| EDC/HOBt | 66–75 | ≥95% |

This approach mitigates side reactions but requires careful stoichiometric control to prevent over-activation of the carbamic acid.

Stereochemical Considerations and Purification

The stereochemical integrity of the starting alcohol profoundly impacts the final product. Gas chromatography (GC) data from NIST highlights retention indices (RI) for stereoisomers of 5-methyl-2-isopropylcyclohexanol, which can guide purification:

GC Retention Indices (Non-polar columns):

| Column Type | Active Phase | Retention Index (RI) |

|---|---|---|

| Capillary | BP-1 | 1174 |

| Capillary | HP-5 | 1182 |

Chiral stationary phases or derivatization agents (e.g., Mosher’s acid) may be employed to resolve enantiomers during synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (300 MHz, CDCl₃) of the product exhibits key signals:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 293.4 [M+H]⁺, consistent with the molecular formula C₁₇H₂₇NO₃.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbamate group back to the corresponding amine and alcohol.

Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines and alcohols.

Scientific Research Applications

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.

Industry: It can be used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Carbamate Derivatives

2-(4-Methylcyclohex-3-enyl)propan-2-yl N-Phenylcarbamate

- Structure : A carbamate derived from α-terpineol (a terpene alcohol) and phenyl isocyanate.

- Synthesis : Prepared via HCl-catalyzed reaction in chloroform, yielding a crystalline solid (m.p. 37°C) .

- Key Differences :

Thiazolylmethylcarbamate Analogs

- Examples : Thiazol-5-ylmethyl carbamates with complex substituents (e.g., hydroperoxypropan-2-yl groups) .

- Key Differences :

Table 1: Structural Comparison of Carbamates

Functional Group Analogs: Esters

Cyclohexanol, 5-Methyl-2-(1-Methylethyl)-, 1-Benzoate

- Structure : Menthol esterified with benzoic acid.

- Properties : Higher lipophilicity due to the aromatic benzoate group; molecular weight 260.34 g/mol .

- Applications : Used in fragrances and pharmaceuticals.

Menthyl Anthranilate

- Structure: Menthol esterified with anthranilic acid (2-aminobenzoic acid).

- Properties : UV-absorbing properties; used in sunscreen formulations (e.g., Meradimate) .

Table 2: Comparison with Ester Derivatives

Parent Alcohols: Menthol Isomers

Menthol isomers share the same molecular formula (C₁₀H₂₀O) but differ in stereochemistry, affecting physical properties:

- (1R,2S,5R)-Menthol : Boiling point 212°C, density 0.890 g/cm³, m.p. 41–43°C .

- Neomenthol and Isomenthol : Lower melting points and altered solubility due to axial vs. equatorial hydroxyl group orientation .

Table 3: Physical Properties of Menthol Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Reference |

|---|---|---|---|---|

| (1R,2S,5R)-Menthol | 212 | 41–43 | 0.890 | |

| (1S,2R,5S)-Menthol | 216 | 35–38 | 0.890 | |

| Neomenthol | 214 | 52–54 | 0.899 |

Biological Activity

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate is a compound with notable biological activity, particularly in the realm of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 156.2652 g/mol

IUPAC Name: Cyclohexanol, 5-methyl-2-(1-methylethyl)-

CAS Registry Number: 1490-04-6

The compound is characterized by its cyclohexanol backbone with a phenylcarbamate functional group, which contributes to its biological properties.

Research indicates that cyclohexanol derivatives exhibit various biological activities:

- Anti-Aging Effects: Cyclohexyl carbamate compounds have been studied for their potential as anti-aging agents. They demonstrate proteolytic activity that can be categorized into several types:

- Neuroprotective Properties: Some studies suggest that compounds related to cyclohexanol may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Case Study on Neuroprotection:

A study evaluated the neuroprotective effects of cyclohexanol derivatives in models of cerebral ischemia. The results indicated significant improvements in neuronal survival and function when treated with these compounds, suggesting their therapeutic potential in neurodegenerative diseases . -

Toxicological Assessment:

In a toxicological study, the effects of cyclohexanol on behavioral responses were analyzed. The findings highlighted that exposure to high concentrations could lead to alterations in sensory processing and motor coordination, underscoring the need for careful dosage regulation . -

Pharmacokinetics:

Research on the pharmacokinetics of cyclohexanol derivatives revealed rapid absorption and metabolism in vivo, which is crucial for understanding their efficacy and safety profiles in therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing cyclohexanol derivatives such as phenylcarbamates?

- Methodological Answer : To synthesize phenylcarbamate derivatives, react cyclohexanol with phenyl isocyanate in dichloromethane (DCM) using N-methylimidazole as a catalyst. Typical conditions include a molar ratio of 1:2 (cyclohexanol:phenyl isocyanate) and stirring at room temperature for 24 hours. Excess isocyanate is quenched with diethylamine. Product ratios can be determined via ¹H NMR by integrating signals for the carbinol proton (δ = 3.58 ppm for unreacted cyclohexanol and δ = 4.5–5.5 ppm for the carbamate product) .

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized to identify and quantify 5-methyl-2-(1-methylethyl)cyclohexanol in plant extracts?

- Methodological Answer : Use a polar column (e.g., Carbowax 20M) with a temperature gradient starting at 45°C, increasing at 1°C/min to 100°C, then 5°C/min to 250°C. Helium is recommended as the carrier gas. Retention times for this compound typically range between 5.1–6.1 minutes under these conditions, with molecular ion peaks at m/z 156 (C₁₀H₂₀O) .

Q. What are the key stereochemical considerations when analyzing menthol isomers?

- Methodological Answer : Menthol has four stereoisomers (menthol, isomenthol, neomenthol, and neoisomenthol), distinguished by configurations at C1, C2, and C4. Chiral GC columns (e.g., SE-52 or SE-30) or polarimetry ([α]ᴅ²⁰ = -48° for (-)-menthol) are critical for differentiation. Absolute configurations are assigned using IUPAC nomenclature (e.g., (1R,2S,5R)-menthol) .

Advanced Research Questions

Q. How do stereoisomers of 5-methyl-2-(1-methylethyl)cyclohexanol affect lipid membrane dynamics?

- Methodological Answer : Study membrane interactions using fluorescence anisotropy with diphenylhexatriene (DPH) as a probe. Prepare liposomes (e.g., dipalmitoylphosphatidylcholine) and monitor changes in microviscosity upon isomer addition. (-)-Menthol significantly increases membrane curvature compared to (+)-isomenthol due to its axial hydroxyl group orientation .

Q. What strategies resolve contradictions in stereoisomer quantification across different analytical platforms?

- Methodological Answer : Cross-validate results using complementary techniques:

- GC-MS : Separate isomers using chiral columns.

- NMR : Analyze coupling constants (e.g., J₃,₄ in ¹H NMR) to confirm stereochemistry.

- X-ray crystallography : Resolve ambiguous configurations for crystalline derivatives (e.g., phenylcarbamates) .

Q. How can reaction kinetics be modeled for the carbamoylation of cyclohexanol derivatives?

- Methodological Answer : Conduct time-resolved ¹H NMR or FTIR to monitor isocyanate consumption. Fit data to a second-order kinetic model:

Account for catalyst effects (e.g., N-methylimidazole) by varying its concentration and measuring rate constants .

Q. What are the environmental implications of phenylcarbamate degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.